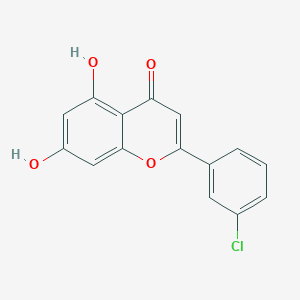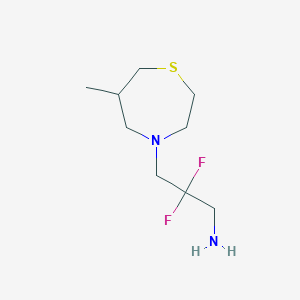
1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl groups at positions 1 and 5, and 2-methylpropyl groups at positions 2 and 6 on the anthracene core, with a quinone structure at positions 9 and 10. Anthracene derivatives are known for their applications in organic electronics, dyes, and photophysical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts alkylation of anthracene with 2-methylpropyl groups, followed by oxidation to introduce the quinone functionality at positions 9 and 10. The hydroxyl groups can be introduced via selective hydroxylation reactions .
Industrial Production Methods
Industrial production methods for anthracene derivatives often involve large-scale Friedel-Crafts reactions using catalysts such as aluminum chloride. The oxidation steps can be carried out using reagents like chromium trioxide or potassium permanganate under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing quinone structure.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxyanthracene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction can yield dihydroxyanthracenes .
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound in photophysical studies.
Biology: Investigated for its potential biological activities, including anticancer properties due to its quinone structure.
Medicine: Explored for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, organic semiconductors, and other materials for electronic applications
Wirkmechanismus
The mechanism of action of 1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The compound can also interact with various enzymes and proteins, disrupting cellular processes and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone: A simpler anthracene derivative with a quinone structure at positions 9 and 10.
1,5-Dihydroxyanthraquinone: Similar to the target compound but lacks the 2-methylpropyl groups.
2,6-Dimethyl-9,10-anthraquinone: Contains methyl groups instead of 2-methylpropyl groups at positions 2 and 6
Uniqueness
1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione is unique due to the presence of both hydroxyl and 2-methylpropyl groups, which can significantly influence its chemical reactivity and physical properties. These substituents can enhance its solubility, stability, and potential biological activity compared to simpler anthracene derivatives .
Eigenschaften
CAS-Nummer |
76643-53-3 |
|---|---|
Molekularformel |
C22H24O4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24O4/c1-11(2)9-13-5-7-15-17(19(13)23)21(25)16-8-6-14(10-12(3)4)20(24)18(16)22(15)26/h5-8,11-12,23-24H,9-10H2,1-4H3 |
InChI-Schlüssel |
ZYOYMABBHXUCKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)





![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)






